4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride
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Overview
Description
The compound "4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride" is a highly specialized organic molecule. Its structure is characterized by a pyridin-1-ium core with a dimethylamino group at the fourth position and a complex carbamoyl-methyl substituent incorporating an ethoxycarbonyl and dimethylthiophen ring. This compound's unique chemical properties render it valuable in various scientific fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride" involves several key steps. Typically, the starting material is a pyridine derivative, which undergoes alkylation to introduce the dimethylamino group. Following this, a carbamoyl-methylation reaction is carried out using appropriate reagents to attach the 3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl group. Reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial-scale production of this compound might involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and industrial-grade catalysts to enhance reaction efficiency and scalability. Purification processes such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes: "4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride" can undergo a variety of chemical reactions:
Oxidation: : This compound may be oxidized under mild conditions to form corresponding N-oxides, which are useful intermediates in various synthetic applications.
Reduction: : Reduction can occur at the pyridinium ion, leading to the formation of dihydropyridine derivatives, which are significant in pharmaceutical synthesis.
Substitution: : Electrophilic and nucleophilic substitutions can occur at different positions on the molecule, especially at the pyridine ring and the thiophen group.
Common Reagents and Conditions: Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid for oxidation, and catalytic hydrogenation conditions for reduction are commonly used. Substitution reactions might involve halogenating agents or nucleophiles like organolithium reagents.
Major Products Formed: The major products from these reactions include N-oxides, dihydropyridine derivatives, and various substituted analogs, depending on the specific conditions and reagents used.
Scientific Research Applications
This compound finds significant applications in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, especially in drug development and material science.
Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound for the development of new therapeutic agents.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which "4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride" exerts its effects is closely related to its molecular structure. It often interacts with molecular targets through non-covalent interactions such as hydrogen bonding, Van der Waals forces, and π-π stacking. These interactions can alter the activity of enzymes or receptors, leading to the desired biological or chemical effects. The pyridinium ion plays a crucial role in facilitating these interactions by providing a site for protonation and electronic modifications.
Comparison with Similar Compounds
Comparing this compound with other similar compounds highlights its unique features:
4-dimethylaminopyridine (DMAP): : A common catalyst in acylation reactions, lacking the complex substituents of our compound.
N-Methylpyridinium chloride: : Similar pyridinium core but without the carbamoyl-methyl and ethoxycarbonyl-thiophen substituents.
2-Ethyl-4,5-dimethylthiazole: : Shares the thiophene-like ring but lacks the pyridinium and dimethylamino functionalities.
The uniqueness of "4-(dimethylamino)-1-({[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl)pyridin-1-ium chloride" lies in its multi-functional groups that allow for a diverse range of chemical reactions and applications, setting it apart from simpler analogs.
Hope that helps!
Properties
CAS No. |
1030629-60-7 |
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Molecular Formula |
C18H24ClN3O3S |
Molecular Weight |
397.9 |
Purity |
95 |
Origin of Product |
United States |
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